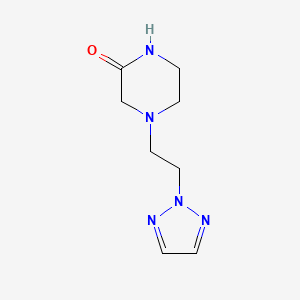

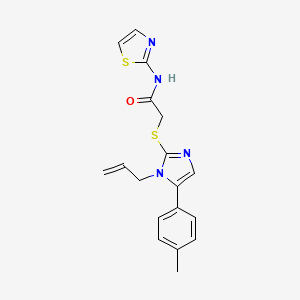

![molecular formula C18H22N6 B2374830 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-51-0](/img/structure/B2374830.png)

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, also known as ETP-46321, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the family of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

Antitubercular Activity

One significant application of compounds related to 4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is in antitubercular therapy. Studies have shown that certain pyrazole-pyrimidine hybrids exhibit potent antitubercular activity. For instance, Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids with notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. These compounds demonstrated good drug-like properties and are suitable for further modification in antitubercular drug development (Vavaiya et al., 2022).

Anticancer and Anti-5-Lipoxygenase Agents

Pyrazolopyrimidine derivatives have also been investigated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) reported the synthesis of novel pyrazolopyrimidines and evaluated their cytotoxic effects on cancer cell lines HCT-116 and MCF-7. These compounds also demonstrated 5-lipoxygenase inhibition activities, indicating their potential in cancer therapy and inflammatory disease treatment (Rahmouni et al., 2016).

Molecular Imaging in Neuroinflammation

Another application area is in molecular imaging, specifically for imaging of neuroinflammation. Wang et al. (2018) synthesized a pyrazolopyrimidine derivative for potential use in positron emission tomography (PET) imaging of the IRAK4 enzyme in neuroinflammatory conditions. This compound could contribute to the diagnosis and monitoring of neuroinflammatory diseases (Wang et al., 2018).

Nonsteroidal Anti-Inflammatory Drugs

Pyrazolopyrimidines have also been explored as a class of nonsteroidal anti-inflammatory drugs (NSAIDs). Auzzi et al. (1983) synthesized pyrazolopyrimidines with antiinflammatory properties, one of which showed high activity and better therapeutic index than some reference drugs, and importantly, without ulcerogenic activity. This highlights the potential of pyrazolopyrimidines in developing safer NSAIDs (Auzzi et al., 1983).

Drug Delivery Improvements

In the domain of drug delivery, pyrazolopyrimidines have been studied for their potential to improve pharmacokinetic properties. Vignaroli et al. (2016) developed albumin nanoparticles and liposomes for pyrazolo[3,4-d]pyrimidines to enhance their solubility, indicating the role of these compounds in improving drug formulations (Vignaroli et al., 2016).

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-3-22-7-9-23(10-8-22)17-16-12-21-24(18(16)20-13-19-17)15-6-4-5-14(2)11-15/h4-6,11-13H,3,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVIZXAQVWHCNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

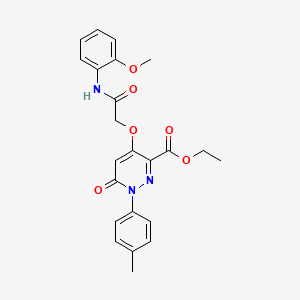

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)

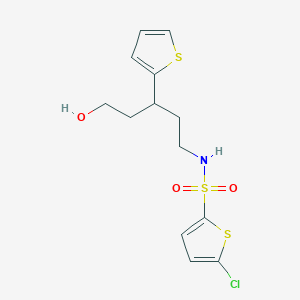

![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)

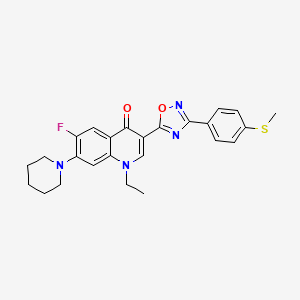

![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)